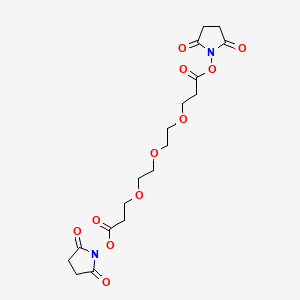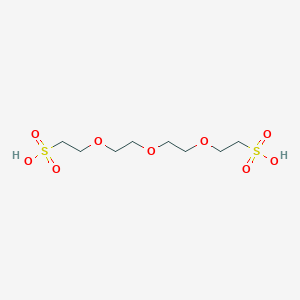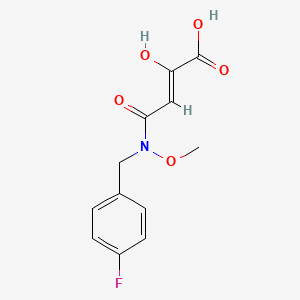
BMS-538203
Overview
Description
BMS-538203 is a novel compound known for its role as a highly efficient HIV integrase inhibitor. It has shown significant potential in antiviral research, particularly in the treatment of HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-538203 involves multiple steps, including the formation of key intermediates and the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving fluorophenyl and methoxyamino groups .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and yield. The process typically involves large-scale chemical synthesis, purification, and quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
BMS-538203 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, are common in the modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities or improved pharmacokinetic properties .
Scientific Research Applications
BMS-538203 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of HIV integrase inhibitors.
Biology: Employed in biological assays to understand the mechanism of HIV integration into host DNA.
Medicine: Investigated for its potential therapeutic effects in treating HIV infections.
Industry: Utilized in the development of new antiviral drugs and formulations .
Mechanism of Action
BMS-538203 exerts its effects by inhibiting the activity of HIV integrase, an enzyme crucial for the integration of viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer step of the integration process. This inhibition blocks the replication cycle of the virus, thereby reducing viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Elvitegravir: Known for its use in combination therapies for HIV treatment.
Dolutegravir: A widely used integrase inhibitor with high efficacy .
Uniqueness
BMS-538203 is unique due to its specific binding affinity and inhibitory potency against HIV integrase. It has shown promising results in preclinical studies, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACIOSIZKMLELV-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)
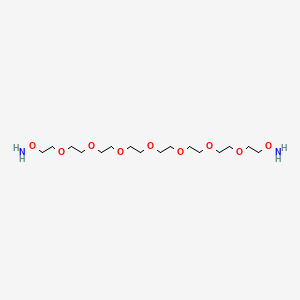
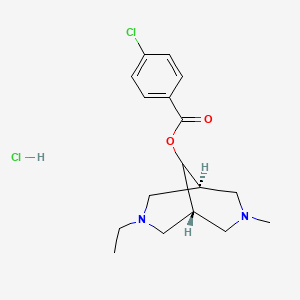
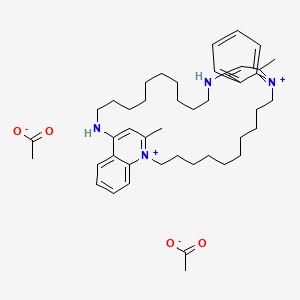
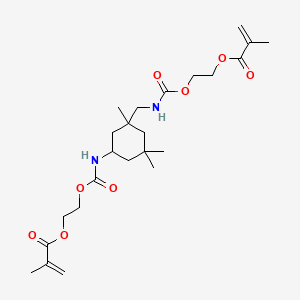
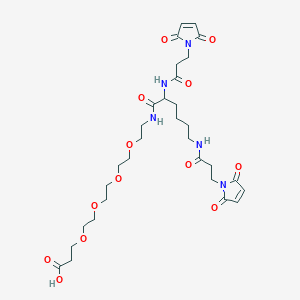
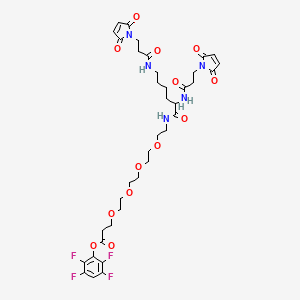
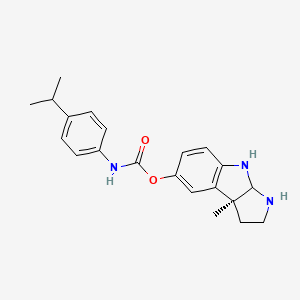


![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
